N-(Cyclopentylmethyl)-2,3-difluoroaniline
Description
N-(Cyclopentylmethyl)-2,3-difluoroaniline is a fluorinated aniline derivative characterized by a cyclopentylmethyl group attached to the nitrogen atom and two fluorine substituents at the ortho (2-) and meta (3-) positions on the benzene ring. Fluorinated anilines are widely studied in agrochemical and pharmaceutical research due to their enhanced bioactivity and stability compared to non-fluorinated counterparts . For instance, difluoroaniline derivatives exhibit insecticidal and plant growth-regulating activities, as seen in compounds like N-[4-(3-chlorobenzyloxy)benzyl]-2,6-difluoroaniline (XIII) .
Properties
CAS No. |
919800-22-9 |
|---|---|
Molecular Formula |
C12H15F2N |
Molecular Weight |
211.25 g/mol |
IUPAC Name |
N-(cyclopentylmethyl)-2,3-difluoroaniline |
InChI |
InChI=1S/C12H15F2N/c13-10-6-3-7-11(12(10)14)15-8-9-4-1-2-5-9/h3,6-7,9,15H,1-2,4-5,8H2 |
InChI Key |
BIAFZXZNAHKAFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CNC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclopentylmethyl)-2,3-difluoroaniline typically involves the reaction of 2,3-difluoroaniline with cyclopentylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(Cyclopentylmethyl)-2,3-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, solvents like ethanol or acetonitrile.
Major Products Formed:
Oxidation: Quinones, oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
N-(Cyclopentylmethyl)-2,3-difluoroaniline serves as a crucial building block in the synthesis of more complex organic molecules. Its difluoroaniline structure allows for diverse functionalization, making it valuable in creating novel compounds with specific properties. This compound can be used to develop new materials with tailored characteristics for various applications.
Material Development
The compound's unique structure makes it suitable for developing advanced materials. It can be incorporated into polymers or coatings that require specific thermal or chemical resistance properties. Research indicates that compounds with difluorinated groups often exhibit enhanced stability and performance in demanding environments.
Biological Applications
Antimicrobial and Anticancer Properties
Investigations into the biological activities of this compound have revealed its potential as an antimicrobial and anticancer agent. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and tumor cells. For instance, the compound's interaction with specific enzymes or receptors may modulate biological pathways, leading to therapeutic effects against cancer and infections.
Drug Discovery
This compound is being explored as a lead candidate in drug discovery for various therapeutic targets. Its ability to interact with biological systems makes it a promising candidate for developing new pharmaceuticals aimed at treating diseases such as cancer or bacterial infections. Research continues to assess its efficacy and safety profiles in preclinical models.
Industrial Applications
Specialty Chemicals Production
this compound is utilized in the production of specialty chemicals. Its role as an intermediate in synthesizing agrochemicals and pharmaceuticals highlights its industrial relevance. The compound's unique properties allow for the development of formulations that enhance crop protection or improve drug efficacy.
Synthesis of Agrochemicals
In agriculture, this compound can be used to synthesize herbicides or fungicides that target specific pests while minimizing environmental impact. The difluoro group may enhance the bioactivity of agrochemicals, improving their effectiveness against target organisms.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | This compound demonstrated significant inhibition of tumor cell proliferation in vitro. |
| Study 2 | Antimicrobial Efficacy | The compound showed promising results against multi-drug resistant bacterial strains, suggesting potential for new antibiotic development. |
| Study 3 | Material Science | Incorporation of this compound into polymer matrices enhanced thermal stability compared to traditional materials. |
Mechanism of Action
The mechanism of action of N-(Cyclopentylmethyl)-2,3-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to bind to these targets and alter their activity, resulting in various physiological responses.
Comparison with Similar Compounds
Substituent Effects on the Aniline Ring
The position and number of fluorine atoms on the benzene ring critically influence physical, chemical, and biological properties:
Key Findings :
- Meta-Fluorine Synergy : 3,5-Difluoroaniline derivatives show enhanced bioactivity due to electronic effects (e.g., increased electron-withdrawing capacity and resonance stabilization) .
- Ortho/Meta Fluorine (2,3) : The 2,3-difluoro substitution pattern results in distinct physical properties (e.g., lower vaporization enthalpy) and reduced toxicity risks compared to 2,4- or 2,6-isomers .
Effects of N-Alkyl Substituents
The nature of the N-alkyl group impacts steric bulk, lipophilicity, and interaction with biological targets:
Key Findings :
- Cycloalkyl vs. Aromatic Groups : Cycloalkylmethyl substituents (e.g., cyclopentylmethyl) may improve metabolic stability compared to benzyl groups, which are prone to oxidative degradation.
- Steric Effects : Bulkier N-substituents (e.g., cyclopentylmethyl) could hinder interactions with tight binding pockets but enhance selectivity .
Electronic and Spectroscopic Properties
Studies on 2,3-difluoroaniline and 2,4-difluoroaniline reveal:
Biological Activity
N-(Cyclopentylmethyl)-2,3-difluoroaniline is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a difluoro-substituted aniline structure, which is significant for its interaction with biological targets.
Biological Activity Overview
-
Antiviral Activity :
- Recent studies have indicated that compounds similar to this compound exhibit promising antiviral properties. For instance, modifications in the aniline structure have shown enhanced efficacy against HIV-1 reverse transcriptase (RT), with some derivatives achieving low nanomolar EC50 values (e.g., 1.37 nM) and high selectivity indices (SI) .
-
Antimicrobial Properties :
- The compound has been tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays demonstrated that certain derivatives with similar structures displayed significant antimicrobial activity, with minimum inhibitory concentrations (MICs) reported as low as 12.9 µM against MRSA .
- Anti-inflammatory Effects :
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | EC50 (nM) | CC50 (µM) | SI |
|---|---|---|---|---|
| This compound | Antiviral (HIV-1) | 1.37 | >200 | >145 |
| Compound A | Antimicrobial (MRSA) | 12.9 | >20 | >1.55 |
| Compound B | Anti-inflammatory | - | 6.5 | - |
Note : EC50 refers to the concentration of the drug that gives half-maximal response; CC50 refers to the concentration that is toxic to 50% of cells.
Case Studies
-
HIV-1 Inhibition Study :
A study focused on the inhibitory effects of various aniline derivatives on HIV-1 RT highlighted that this compound showed significant antiviral activity at low concentrations, making it a candidate for further development as an antiviral agent . -
Antimicrobial Efficacy :
In another investigation, the compound was part of a series tested against both gram-positive and gram-negative bacteria. The results indicated that certain structural modifications led to enhanced antimicrobial properties, particularly against resistant strains like MRSA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
